![molecular formula C12H21NO2 B5308853 N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide](/img/structure/B5308853.png)
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects on various neurological disorders such as Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide is not fully understood, but it has been proposed to act through multiple pathways. It has been found to increase the expression of genes involved in mitochondrial function and energy metabolism, which may contribute to its neuroprotective effects. This compound has also been shown to activate the protein kinase C pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including reducing oxidative stress, increasing synaptic density, and promoting neurogenesis. It has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide is its high potency and efficacy, which allows for lower doses to be used in experiments. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide. One area of research is to further investigate its mechanism of action and identify specific targets that it interacts with. Another area of research is to study its effects on other neurological disorders and explore its potential therapeutic applications. Additionally, there is a need for more studies on the safety and toxicity of this compound before it can be considered for clinical use.
Synthesis Methods
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide was synthesized by Schubert et al. in 2013 using a combinatorial approach. The compound was developed by modifying the structure of curcumin, a natural compound found in turmeric, to enhance its efficacy. The synthesis involved the reaction of cyclopentanone with formaldehyde to form 1-(hydroxymethyl)cyclopentanol, which was then reacted with methyl iodide to form the corresponding methyl ether. The resulting compound was then reacted with 3-buten-2-one to form this compound.
Scientific Research Applications
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide has been extensively studied for its potential therapeutic effects on various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been found to improve cognitive function, reduce inflammation, and prevent neuronal loss in animal models of these diseases. This compound has also been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopentyl]methyl]-N-methylbut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-6-11(15)13(2)9-12(10-14)7-4-5-8-12/h3,14H,1,4-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVDOVUJEHVXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCCC1)CO)C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

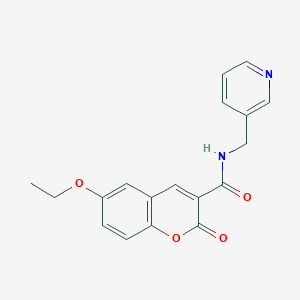
![2-(ethoxymethyl)-4-(4-propyl-1,4-diazepan-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308784.png)

![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5308796.png)
![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)
![2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylpropanamide](/img/structure/B5308810.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)
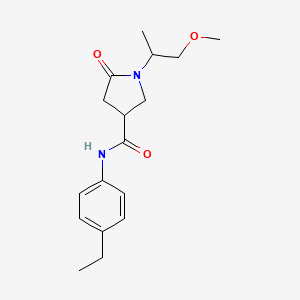
![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)
![N-{3-chloro-4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5308855.png)
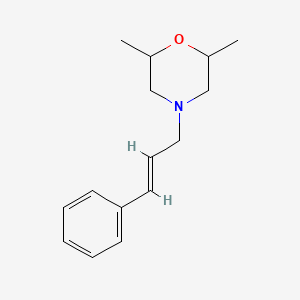
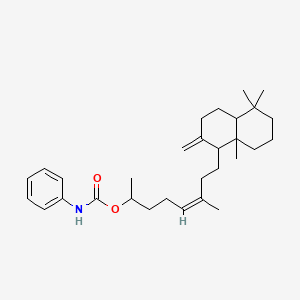
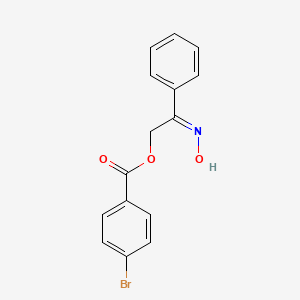
![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5308867.png)